molecular formula C10H13NO B13107123 r-7-Monohydroxy aminotetralin

r-7-Monohydroxy aminotetralin

Cat. No.: B13107123
M. Wt: 163.22 g/mol
InChI Key: SXQYMLTXGOSXPE-SNVBAGLBSA-N
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Description

R-7-Monohydroxy aminotetralin: is a chemical compound that belongs to the class of aminotetralins. These compounds are known for their structural similarity to dopamine and other neurotransmitters, making them of significant interest in pharmacological research. The presence of a hydroxyl group at the 7th position and an amino group in the tetralin structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-7-Monohydroxy aminotetralin typically involves the reduction of 1-tetralone followed by amination. One common method includes the use of KT-02 (nickel type) as a catalyst for reductive amination under high-pressure conditions . Another approach involves the hydroxylation of 2-aminotetralin derivatives, which can be achieved through various chemical reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: R-7-Monohydroxy aminotetralin undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or quinones.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of ketones or quinones.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aminotetralin derivatives.

Scientific Research Applications

R-7-Monohydroxy aminotetralin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of R-7-Monohydroxy aminotetralin involves its interaction with dopamine receptors in the brain. It acts as a dopamine agonist, binding to these receptors and mimicking the effects of dopamine. This interaction influences various molecular pathways, including the regulation of cyclic adenosine monophosphate (cAMP) levels and activation of downstream signaling cascades .

Comparison with Similar Compounds

  • 5-Hydroxy-2-aminotetralin
  • 6-Hydroxy-2-aminotetralin
  • 8-Hydroxy-2-aminotetralin

Comparison: R-7-Monohydroxy aminotetralin is unique due to the specific positioning of the hydroxyl group at the 7th position, which significantly affects its binding affinity and selectivity for dopamine receptors compared to other hydroxylated aminotetralins . This unique positioning contributes to its distinct pharmacological profile and potential therapeutic applications.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(8R)-8-amino-5,6,7,8-tetrahydronaphthalen-2-ol

InChI

InChI=1S/C10H13NO/c11-10-3-1-2-7-4-5-8(12)6-9(7)10/h4-6,10,12H,1-3,11H2/t10-/m1/s1

InChI Key

SXQYMLTXGOSXPE-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](C2=C(C1)C=CC(=C2)O)N

Canonical SMILES

C1CC(C2=C(C1)C=CC(=C2)O)N

Origin of Product

United States

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